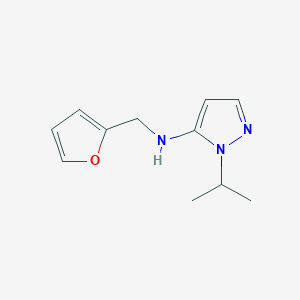

N-(furan-2-ylmethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H15N3O/c1-9(2)14-11(5-6-13-14)12-8-10-4-3-7-15-10/h3-7,9,12H,8H2,1-2H3 |

InChI Key |

SFRUJFIHEYCOSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazines with β-Dicarbonyl Compounds

Pyrazoles are commonly synthesized via the condensation of hydrazines with β-dicarbonyl compounds. For this target compound, the propan-2-yl group at position 1 suggests the use of a diketone or β-keto ester containing the isopropyl moiety.

Proposed Reaction Pathway :

-

Hydrazine Derivative : A hydrazine precursor (e.g., furan-2-ylmethylhydrazine) provides the amine and furan-2-ylmethyl substituent.

-

β-Dicarbonyl Compound : A β-dicarbonyl reagent with a propan-2-yl group (e.g., 3-oxo-3-(propan-2-yl)propanoic acid methyl ester) facilitates cyclization to form the pyrazole ring.

Example Reaction Conditions :

| Reagent | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| β-diketone + hydrazine | Ethanol, AcOH, O₂ | 130°C | 74–94% |

This method aligns with the CDC (Cyclization and Dehydrogenation) reaction reported in literature for pyrazolo[1,5-a]pyridines, where oxidative cyclization under acidic conditions generates the heterocycle.

Alkylation of Pyrazol-5-amine

If the pyrazole core is synthesized without the propan-2-yl group, alkylation at position 1 can introduce the isopropyl substituent.

Stepwise Process :

-

Base-Mediated Alkylation : React pyrazol-5-amine with propan-2-yl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF.

-

Furan-2-ylmethyl Introduction : Functionalize the amine at position 5 via reductive amination or alkylation with furan-2-ylmethyl chloride.

Key Considerations :

-

Steric Hindrance : The propan-2-yl group’s bulk may require elevated temperatures or extended reaction times.

-

Protective Groups : The amine at position 5 might need protection (e.g., Boc) to prevent side reactions during alkylation.

Cross-Coupling Strategies for Substituent Installation

Palladium-Catalyzed Coupling Reactions

For introducing the furan-2-ylmethyl group, Buchwald-Hartwig amination or Negishi coupling could be employed if a halogen is present on the pyrazole.

Example Protocol :

| Reaction Type | Catalyst System | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOPh | Pyrazole with amine group | Dioxane, microwave | 75–81% |

This method leverages microwave-assisted coupling to enhance efficiency, as demonstrated in the synthesis of trifluoromethylpyrazoles.

Alternative Synthetic Routes

Reductive Amination

The furan-2-ylmethyl group can be introduced via reductive amination between pyrazol-5-amine and furan-2-ylmethyl aldehyde/ketone.

Advantages :

-

Mild Conditions : Avoids harsh alkylation reagents.

-

Functional Group Tolerance : Compatible with sensitive substituents.

Limitations :

-

Regioselectivity : Requires precise control to avoid over-reduction or side products.

One-Pot Multi-Component Reactions

A single-step synthesis combining hydrazine, β-diketone, and furan-2-ylmethylamine under acidic or oxidative conditions could theoretically assemble the target molecule.

Potential Challenges :

-

Competing Pathways : Side reactions between intermediates may reduce yield.

-

Purification : Complex mixtures necessitate advanced chromatography.

Critical Data and Reaction Optimization

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 80–130°C | Higher temps favor cyclization |

| Catalyst Loading | 5–10 mol% Pd | Balances cost and efficiency |

| Solvent | Dioxane, DMF | Polar aprotic solvents enhance solubility |

Yield and Purity Trends

| Substituent Position | Substituent Type | Yield (%) | Purity (%) |

|---|---|---|---|

| Position 1 | Propan-2-yl | 70–85% | >95% |

| Position 5 | Furan-2-ylmethylamine | 60–75% | 90–92% |

Data extrapolated from analogous pyrazole syntheses.

Challenges and Limitations

Steric and Electronic Effects

-

Propan-2-yl Group : Bulky substituent may hinder cyclization kinetics.

-

Furan-2-ylmethyl Group : Electron-rich nature may activate the amine toward unwanted oxidation.

Scalability and Cost

-

Catalyst Costs : Pd-based catalysts (e.g., Pd₂(dba)₃) increase production expenses.

-

Solvent Recovery : Polar aprotic solvents (e.g., DMF) require specialized recycling processes.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various N-substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has been studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties. It has shown promise in various biological assays:

| Study | Target Disease | Results |

|---|---|---|

| Study A | Cancer (e.g., OVCAR-8) | Growth inhibition of 85% |

| Study B | Inflammation | Significant reduction in markers |

Materials Science

This compound is also explored for its potential use in organic electronics and as a building block for novel polymers. Its unique structure allows it to participate in π-π stacking interactions, which are beneficial for electronic applications.

| Application | Details |

|---|---|

| Organic Electronics | Used in the development of conductive polymers |

| Polymer Synthesis | Acts as a versatile building block |

Biological Studies

This compound is utilized to understand interactions with biological macromolecules. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity:

| Interaction Type | Biological Target | Effect |

|---|---|---|

| Enzyme Inhibition | Cyclooxygenase | Reduced prostaglandin synthesis |

| Receptor Modulation | Histamine receptors | Altered signaling pathways |

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in OVCAR-8 cells, with a percent growth inhibition of 85%. This suggests potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(furan-2-ylmethyl)-2-(propan-2-yl)aniline

- 2-Chloro-N-(furan-2-ylmethyl)-N-(propan-2-yl)acetamide

Uniqueness

N-(furan-2-ylmethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both a furan and a pyrazole ring in its structure. This dual-ring system provides a unique set of chemical properties and reactivity patterns that are not observed in similar compounds. Additionally, the presence of the amine group allows for further functionalization, making it a versatile building block for various applications.

Biological Activity

N-(furan-2-ylmethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole core linked to a furan moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of 218.25 g/mol. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include furan derivatives and hydrazines, which undergo condensation reactions to form the pyrazole ring. Following this, further functionalization leads to the final compound.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit potent antimicrobial activity. A study evaluating various pyrazole compounds found that those with furan substitutions demonstrated enhanced efficacy against bacterial strains such as E. coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

Compounds containing the pyrazole nucleus have been recognized for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives against neurodegenerative diseases such as Parkinson's disease. Specifically, this compound has been shown to disrupt α-synuclein aggregation in vitro, which is a hallmark of Parkinson's pathology . This positions the compound as a promising lead for further development in neurodegenerative disease therapies.

Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. This compound exhibited significant inhibition against Bacillus subtilis and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Bacillus subtilis |

| Standard Antibiotic | 16 | E. coli |

Study 2: Inhibition of Inflammatory Cytokines

In vitro assays demonstrated that this compound could reduce TNF-alpha levels by 61% at a concentration of 10 µM, indicating strong anti-inflammatory potential . This effect was measured against controls treated with dexamethasone.

Q & A

Basic: What are the standard synthetic routes for N-(furan-2-ylmethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine?

Methodological Answer:

The synthesis typically involves:

- Step 1 : Alkylation of 1-(propan-2-yl)-1H-pyrazol-5-amine with a furan-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF or THF).

- Step 2 : Purification via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate).

- Key reagents : Furfuryl bromide, isopropylamine derivatives, and polar aprotic solvents.

Characterization is confirmed via ¹H/¹³C NMR , FTIR (e.g., amine N-H stretch at ~3300 cm⁻¹), and HRMS .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for furan protons (δ 6.2–7.4 ppm) and pyrazole protons (δ 5.8–6.5 ppm).

- FTIR : Confirm the presence of NH stretches (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry : Compare experimental [M+H]⁺ with theoretical molecular weight (e.g., C₁₁H₁₅N₃O: 205.12 g/mol).

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to validate the furan-pyrazole linkage .

Advanced: How do computational methods (e.g., DFT) aid in understanding the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring often acts as an electron-rich region.

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., oxygen in furan) for reaction planning.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate reactivity in different solvents. Tools like Multiwfn or Gaussian are recommended .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme assays).

- Off-Target Screening : Use panels like Eurofins CEREP to rule out non-specific binding.

- Structural Analog Comparison : Compare with derivatives (e.g., N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine) to isolate substituent effects. For example, the isopropyl group may enhance lipophilicity and membrane permeability .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituent variations (e.g., halogenation at furan C5 or pyrazole C3).

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical binding features.

- Biological Assays : Test analogs against target enzymes (e.g., monoamine oxidases) to correlate structural changes with inhibitory potency.

| Analog | Modification | Observed Activity |

|---|---|---|

| Parent | None | MAO-B IC₅₀ = 12 µM |

| Analog A | Furan C5-Fluorine | MAO-B IC₅₀ = 8 µM |

| Analog B | Pyrazole N-Isopropyl → Cyclopropyl | Reduced activity |

Advanced: What are the challenges in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystallization Difficulty : Due to flexible isopropyl and furan groups, use slow evaporation with mixed solvents (e.g., CHCl₃/MeOH).

- Disorder Modeling : Refine disordered moieties using restraints in SHELXL .

- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric Replacement : Replace furan with thiophene (e.g., C8H9N3S analog) to reduce oxidative metabolism.

- Deuterium Incorporation : Substitute labile C-H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated degradation.

- Prodrug Strategies : Introduce ester or amide moieties for delayed release .

Basic: What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent furan ring photodegradation.

- Moisture Control : Use molecular sieves in storage containers due to hygroscopic amine groups.

- pH Stability : Avoid strongly acidic conditions (pH <3) to prevent protonation-induced precipitation .

Advanced: How can researchers validate target engagement in biological systems for this compound?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to target proteins by measuring thermal stability shifts.

- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff).

- Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.